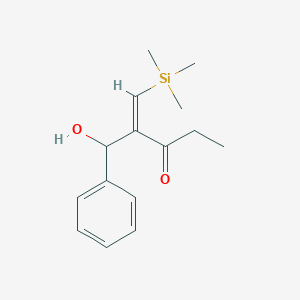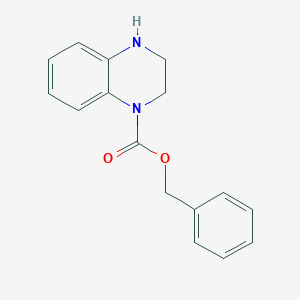
4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole is an organic compound that belongs to the class of heterocyclic compounds It features a bromine atom attached to the second position of an indole ring, which is further substituted with a pyrazolyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the second position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Formation of Pyrazole: The brominated indole is then reacted with hydrazine derivatives to form the pyrazole ring. This step often requires the use of a base such as potassium carbonate or sodium hydroxide and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indole derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1h-indole: Lacks the pyrazolyl group, making it less versatile in terms of chemical reactivity.
4-Chloro-2-(1h-pyrazol-3-yl)-1h-indole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
2-(1h-Pyrazol-3-yl)-1h-indole: Lacks the halogen atom, which can influence its chemical properties and applications.
Uniqueness
4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole is unique due to the presence of both a bromine atom and a pyrazolyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications.
Properties
CAS No. |
827317-27-1 |
|---|---|
Molecular Formula |
C11H8BrN3 |
Molecular Weight |
262.10 g/mol |
IUPAC Name |
4-bromo-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C11H8BrN3/c12-8-2-1-3-9-7(8)6-11(14-9)10-4-5-13-15-10/h1-6,14H,(H,13,15) |
InChI Key |
UZAVGBJRSMDRDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C3=CC=NN3)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



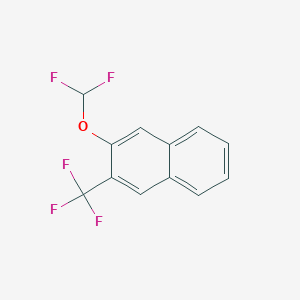
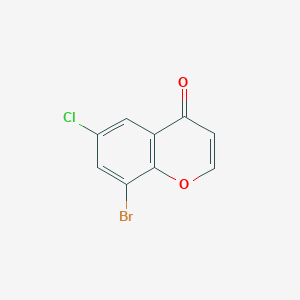
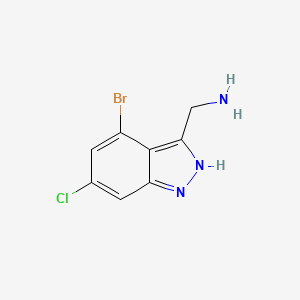
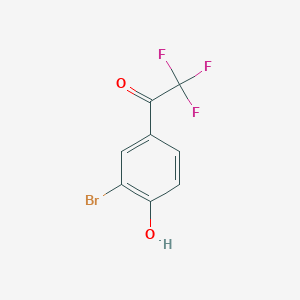
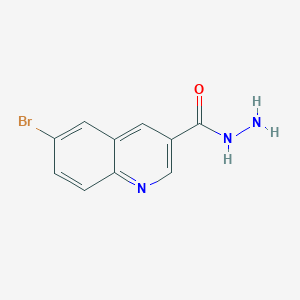

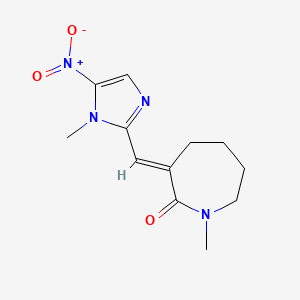

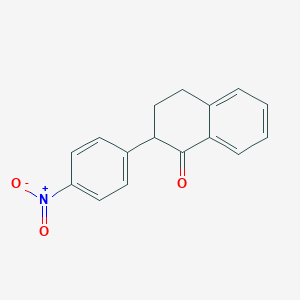
![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)

